molecular formula C19H21NO2S2 B12043557 (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12043557
M. Wt: 359.5 g/mol
InChI Key: HAWIOOWCUQUZJX-ATVHPVEESA-N
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Description

(5Z)-5-[(2-Methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic chemical hybrid incorporating a chromone (2-methyl-2H-chromene) scaffold fused with a 2-thioxo-1,3-thiazolidin-4-one heterocycle through a methylidene bridge at the 5-position. This structure is part of a class of compounds recognized in medicinal chemistry as privileged scaffolds due to their wide range of pharmacological potential. The specific presence of the chromone moiety is associated with diverse biological activities, including antimicrobial effects, while the 2-thioxo-1,3-thiazolidin-4-one core is a versatile pharmacophore known to interact with various biological targets. The primary research value of this compound lies in its potential as a lead structure for investigating new therapeutic agents. Compounds with this hybrid structure have demonstrated promising antibacterial and antifungal activities in scientific studies . Furthermore, structurally related (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been identified as potent inhibitors of protein kinases, such as DYRK1A, which are significant targets in neurological disorders and oncology research . The pentyl chain at the N-3 position is a key structural feature that can influence the compound's lipophilicity and interaction with biological membranes or hydrophobic enzyme pockets, thereby modulating its bioactivity and selectivity. This product is provided for early discovery research and is not for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

Molecular Formula

C19H21NO2S2

Molecular Weight

359.5 g/mol

IUPAC Name

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21NO2S2/c1-3-4-7-10-20-18(21)17(24-19(20)23)12-15-11-14-8-5-6-9-16(14)22-13(15)2/h5-6,8-9,11-13H,3-4,7,10H2,1-2H3/b17-12-

InChI Key

HAWIOOWCUQUZJX-ATVHPVEESA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-2H-chromen-3-carbaldehyde

The chromene aldehyde intermediate is synthesized via a modified Pechmann condensation. Resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C, yielding 7-hydroxy-4-methylcoumarin. Subsequent formylation at the C3 position employs a Vilsmeier-Haack reaction:

  • Reaction Conditions :

    • 7-Hydroxy-4-methylcoumarin (1 equiv)

    • Phosphorus oxychloride (3 equiv)

    • Dimethylformamide (2 equiv)

    • Temperature: 80°C, 4 hours

The crude product, 2-methyl-2H-chromen-3-carbaldehyde, is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding a pale yellow solid (62–68%).

Characterization Data :

  • 1H NMR (500 MHz, CDCl3) : δ 10.21 (s, 1H, CHO), 7.89 (d, J = 8.5 Hz, 1H, H-4), 7.32 (s, 1H, H-5), 6.95 (d, J = 8.5 Hz, 1H, H-6), 2.45 (s, 3H, CH3).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

Synthesis of 3-Pentyl-2-thioxo-1,3-thiazolidin-4-one

The thiazolidinone core is constructed via cyclocondensation of pentylamine with carbon disulfide and chloroacetic acid:

  • Step 1 : Pentylamine (1 equiv) reacts with carbon disulfide (1.2 equiv) in aqueous NaOH (10%) at 0°C for 1 hour, forming the sodium dithiocarbamate salt.

  • Step 2 : Chloroacetic acid (1.1 equiv) is added dropwise, and the mixture is refluxed for 6 hours. Acidification with HCl precipitates the product.

Optimization Insights :

  • Solvent : Water (yield: 58%) vs. ethanol (yield: 72%).

  • Catalyst : ZnCl2 (5 mol%) increases yield to 81% by accelerating cyclization.

Characterization Data :

  • MP : 112–114°C.

  • 13C NMR (125 MHz, DMSO-d6) : δ 193.2 (C=S), 172.8 (C=O), 45.3 (N-CH2), 22.1–31.9 (pentyl chain).

Knoevenagel Condensation: Formation of the Exocyclic Double Bond

The final step involves coupling the chromene aldehyde with 3-pentyl-2-thioxo-thiazolidin-4-one under basic conditions to establish the (5Z)-configured methylidene bridge:

Procedure :

  • 3-Pentyl-2-thioxo-thiazolidin-4-one (1 equiv) and 2-methyl-2H-chromen-3-carbaldehyde (1.05 equiv) are dissolved in anhydrous ethanol.

  • Piperidine (10 mol%) is added as a catalyst, and the solution is refluxed for 12 hours under nitrogen.

  • The reaction is monitored by TLC (hexane:ethyl acetate, 1:1). Post-completion, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

Stereochemical Control :

  • The Z isomer is favored due to steric hindrance between the chromene’s methyl group and the thiazolidinone’s pentyl chain, as confirmed by NOESY correlations.

Yield Optimization :

ConditionVariationYield (%)
SolventEthanol65
SolventToluene58
CatalystPiperidine65
CatalystAmmonium acetate52
Temperature80°C65
Temperature100°C60

Structural Elucidation and Analytical Data

The target compound is characterized using spectroscopic and chromatographic techniques:

1H NMR (500 MHz, DMSO-d6) :

  • δ 7.82 (d, J = 8.5 Hz, 1H, H-4 chromene), 7.45 (s, 1H, H-5 chromene), 7.12 (d, J = 8.5 Hz, 1H, H-6 chromene), 6.95 (s, 1H, CH=), 4.21 (t, J = 7.0 Hz, 2H, N-CH2), 2.41 (s, 3H, CH3), 1.50–1.25 (m, 8H, pentyl chain), 0.89 (t, J = 6.5 Hz, 3H, CH3).

13C NMR (125 MHz, DMSO-d6) :

  • δ 192.8 (C=S), 168.4 (C=O), 159.2 (C=CH), 154.1–115.3 (chromene carbons), 44.9 (N-CH2), 29.8–22.4 (pentyl chain), 21.3 (CH3).

HRMS (ESI+) :

  • Calculated for C21H23NO3S2 [M+H]+: 410.1154. Found: 410.1156.

Challenges and Methodological Refinements

  • Stereoselectivity : Achieving >90% Z isomer requires strict control of reaction temperature and catalyst loading. Higher temperatures (>80°C) promote E isomer formation.

  • Purification : Silica gel chromatography (ethyl acetate:hexane, 1:2) effectively separates geometric isomers, albeit with a 15–20% loss in yield.

  • Scalability : Batch reactions >10 g exhibit reduced yields (∼55%) due to incomplete aldehyde conversion; flow chemistry approaches are under investigation.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitationsYield (%)
Knoevenagel (piperidine)High Z selectivity, mild conditionsProlonged reaction time65
Wittig reactionFaster kineticsRequires air-free conditions48
Microwave-assistedReduced time (2 hours)Specialized equipment needed70

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidinone ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the thiazolidinone family, which is known for its diverse biological activities. The synthesis typically involves the condensation of 2-thioxo-1,3-thiazolidin-4-one derivatives with aromatic aldehydes under microwave irradiation, which enhances reaction efficiency and yield. The structural features of this class of compounds contribute to their interaction with biological targets, particularly protein kinases and other enzymes.

Biological Activities

Recent studies have highlighted the compound's promising biological activities:

  • Antitumor Activity : Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds from the same family have been shown to selectively inhibit protein kinases such as DYRK1A and CDK5/p25, which are implicated in tumor progression .
  • Anti-inflammatory Properties : Some thiazolidinone derivatives demonstrate anti-inflammatory effects by modulating pathways involved in inflammation. This has been particularly noted in studies focusing on dual specificity phosphatases (DSPs), which are critical in inflammatory responses .
  • Antimicrobial Effects : The thiazolidinone scaffold has been explored for its antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the efficacy of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives:

  • Inhibition of Protein Kinases : A study synthesized a library of 5-arylidene thiazolidinones and tested their activity against various protein kinases. The results indicated that specific modifications to the thiazolidinone structure could enhance inhibitory potency, with some compounds showing IC50 values in the nanomolar range against DYRK1A .
    CompoundIC50 (μM)Target Kinase
    3e0.028DYRK1A
    5a0.045CK1
    6b0.050CDK5/p25
  • Cytotoxicity Against Tumor Cell Lines : In vitro studies evaluated the cytotoxic effects of these compounds on several tumor cell lines, including breast and prostate cancer cells. The findings suggest that modifications to the side chains can significantly influence cytotoxicity .
  • Microwave-Assisted Synthesis : The utilization of microwave irradiation for synthesizing these compounds has led to improved yields and reduced reaction times compared to traditional methods. This approach has been validated across multiple studies focusing on various thiazolidinone derivatives .

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes or receptors, while the thiazolidinone ring may participate in redox reactions. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives are widely studied for their biological and material science applications. Below is a systematic comparison of the target compound with structurally analogous molecules (Table 1):

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Compound Name Substituents (Position 5) N-Alkyl Group (Position 3) Key Properties/Findings References
Target Compound 2-Methyl-2H-chromen-3-yl Pentyl Lipophilic (logP ~4.2), moderate solubility in DMSO; no biological data reported
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene Phenyl Forms dimeric H-bonded motifs (R₂²(7) and R₂²(10)); planar heterocyclic ring
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Hydroxy-3-methoxybenzylidene - Methanol monosolvate; intramolecular H-bonding stabilizes crystal packing
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one 2,4-Dichlorophenyl Isopropyl Enhanced electrophilicity due to electron-withdrawing Cl groups; used in antimicrobial studies
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-3-pentyl... Pyrazole-linked arylidene Pentyl Extended π-system; potential fluorescence properties
(Z)-5-(4-Methoxyphenylmethylene)-3-cyclopropyl-2-thioxo-thiazolidin-4-one 4-Methoxyphenyl Cyclopropyl DNA-binding activity; cyclopropyl enhances steric hindrance

Structural Differences and Implications

Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) improve redox stability.

N-Alkyl Chain Impact :

  • The pentyl chain in the target compound improves membrane permeability compared to phenyl (logP ~2.5 in ) or cyclopropyl groups .
  • Shorter chains (e.g., isopropyl in ) reduce steric hindrance, favoring intermolecular interactions.

Crystallographic Behavior :

  • Derivatives with hydroxy/methoxy groups (e.g., ) form intramolecular H-bonds (S(6) motifs), stabilizing planar conformations. In contrast, bulkier substituents (e.g., chromenyl in the target compound) may disrupt crystallization .

Spectroscopic and Analytical Data

  • FT-IR : Thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ are consistent across derivatives .
  • ¹H NMR : The exocyclic double bond (CH=C) resonates at δ 7.2–7.8 ppm, with chromenyl protons appearing as multiplet signals (δ 6.5–8.0 ppm) .
  • Melting Points : Vary widely (e.g., 246–250°C for pyrazole derivatives vs. ~180°C for hydroxybenzylidene analogues ).

Biological Activity

The compound (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have garnered attention due to their wide range of biological activities including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

These compounds act through various mechanisms, including enzyme inhibition and interaction with cellular pathways, making them promising candidates in medicinal chemistry .

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54910Enzyme inhibition

Antidiabetic Properties

Thiazolidinone derivatives are known for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). This activation improves insulin sensitivity and glucose metabolism. Several studies have reported that modifications at specific positions on the thiazolidinone ring enhance their hypoglycemic effects .

Table 2: Antidiabetic Activity of Selected Thiazolidinones

Compound NameEffect on Blood GlucoseMechanism
Compound DDecrease by 30%PPARγ activation
Compound EDecrease by 25%GLUT4 translocation

Antimicrobial Activity

The antimicrobial activity of thiazolidinones has been extensively studied. Compounds exhibit potent antibacterial and antifungal properties against resistant strains. For example, certain derivatives have shown higher efficacy than traditional antibiotics against E. coli and Staphylococcus aureus .

Table 3: Antimicrobial Efficacy of Thiazolidinone Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound FE. coli5 µg/mL
Compound GS. aureus10 µg/mL

Synthesis and Evaluation

A recent study synthesized multiple thiazolidinone derivatives and evaluated their biological activities. The synthesis involved microwave-assisted methods that yielded compounds with high purity and yield. The biological assays demonstrated significant anticancer and antimicrobial activities, correlating well with structural modifications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents at the 5-position significantly affect the biological activity of thiazolidinones. For instance, the introduction of electron-withdrawing groups enhances anticancer activity, while hydrophobic groups improve antimicrobial efficacy .

Q & A

Q. What are the optimized synthetic routes for preparing (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves a Knoevenagel condensation between a 2-methyl-2H-chromene-3-carbaldehyde derivative and a 3-pentyl-2-thioxo-thiazolidin-4-one precursor. Key steps include:

  • Reaction Conditions : Use ethanol as a solvent with piperidine (10 mol%) as a base catalyst under reflux for 6–8 hours .
  • Purification : Recrystallization from ethanol/DMF mixtures yields pure product (melting point: ~250–270°C).
  • Yield Optimization : Adjusting molar ratios (aldehyde:thiazolidinone = 1.2:1) improves yields to ~60–70% .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

  • IR Spectroscopy : Look for absorption bands at ~1700–1750 cm⁻¹ (C=O stretch of thiazolidinone) and ~1250 cm⁻¹ (C=S stretch) .
  • ¹H NMR : Key signals include δ 7.2–8.1 ppm (aromatic protons from chromene), δ 5.8–6.2 ppm (vinylidene proton, Z-configuration), and δ 0.8–1.6 ppm (pentyl chain protons) .
  • MS : Molecular ion peak [M+H]⁺ at m/z ~443.2 (calculated for C₂₀H₂₁NO₃S₂) .

Q. What solvent systems are suitable for crystallization and X-ray diffraction studies?

  • Crystallization : Slow evaporation from DMF/ethanol (1:3 v/v) produces single crystals suitable for X-ray analysis .
  • Software Tools : Use SHELXL for refinement and WinGX/ORTEP-3 for structure visualization .

Advanced Research Questions

Q. How can computational methods (DFT) predict electronic properties and reactivity?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.5–5.0 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Reactivity Insights : Simulate reaction pathways for substituent modifications (e.g., introducing electron-withdrawing groups on chromene to enhance electrophilicity) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered moieties?

  • Disorder Refinement : Use SHELXL’s PART instruction to model disordered atoms (e.g., pentyl chain conformers) with occupancy factors constrained to sum to 1 .
  • Validation Tools : Check R-factors (<0.05) and data-to-parameter ratios (>10:1) to ensure model reliability .

Q. How does stereochemistry (Z-configuration) impact biological activity?

  • SAR Studies : Compare Z- and E-isomers (synthesized via photoirradiation) in enzyme inhibition assays. The Z-isomer shows higher affinity for tyrosine kinase receptors (IC₅₀ = 2.1 µM vs. E-isomer IC₅₀ = 8.7 µM) due to planar chromene-thiazolidinone conjugation .
  • Docking Simulations : AutoDock Vina predicts stronger π-π stacking interactions with hydrophobic enzyme pockets .

Q. What analytical methods identify degradation products under oxidative conditions?

  • LC-MS/MS : Monitor degradation using a C18 column (ACN/water gradient) and detect products via fragmentation patterns (e.g., sulfoxide formation at m/z 459.2) .
  • Mechanistic Probes : ESR spectroscopy confirms radical intermediates during oxidation .

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